2-Methoxy-5-phenylsulfanylmethyl-3-M-tolyl-furan
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Overview
Description
2-Methoxy-5-phenylsulfanylmethyl-3-M-tolyl-furan is an organic compound with the molecular formula C19H18O2S and a molecular weight of 310.41 g/mol . This compound is characterized by the presence of a furan ring substituted with methoxy, phenylsulfanylmethyl, and M-tolyl groups, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-phenylsulfanylmethyl-3-M-tolyl-furan typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The methoxy, phenylsulfanylmethyl, and M-tolyl groups are introduced through various substitution reactions. For example, the methoxy group can be added via methylation using methyl iodide in the presence of a base like potassium carbonate.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-phenylsulfanylmethyl-3-M-tolyl-furan can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Methoxy-5-phenylsulfanylmethyl-3-M-tolyl-furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-phenylsulfanylmethyl-3-M-tolyl-furan involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-phenylsulfanylmethyl-3-M-tolyl-thiophene: Similar structure but with a thiophene ring instead of a furan ring.
2-Methoxy-5-phenylsulfanylmethyl-3-M-tolyl-pyrrole: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
2-Methoxy-5-phenylsulfanylmethyl-3-M-tolyl-furan is unique due to its specific combination of substituents and the presence of a furan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
941270-43-5 |
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Molecular Formula |
C19H18O2S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-methoxy-3-(3-methylphenyl)-5-(phenylsulfanylmethyl)furan |
InChI |
InChI=1S/C19H18O2S/c1-14-7-6-8-15(11-14)18-12-16(21-19(18)20-2)13-22-17-9-4-3-5-10-17/h3-12H,13H2,1-2H3 |
InChI Key |
LUUJDLCZMHJXSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(OC(=C2)CSC3=CC=CC=C3)OC |
Origin of Product |
United States |
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